molecular formula C19H22ClN3O4S2 B11421316 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide

Cat. No.: B11421316
M. Wt: 456.0 g/mol
InChI Key: WAGZHQYGNQJXFI-UHFFFAOYSA-N
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Description

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide is a synthetic organic compound It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrimidine ring through cyclization reactions.
  • Introduction of the chloro group via halogenation.
  • Attachment of the ethylsulfanyl group through nucleophilic substitution.
  • Incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl moiety.
  • Final coupling with 4-methoxybenzylamine to form the carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing moieties.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring or other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of pyrimidine are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules.

Medicine

Medicinal chemistry applications might include the development of new drugs targeting specific diseases. Pyrimidine derivatives have been explored for their antiviral, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, catalysts, or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • N-(4-methoxybenzyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This could result in different reactivity, stability, and biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C19H22ClN3O4S2

Molecular Weight

456.0 g/mol

IUPAC Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-2-ethylsulfanyl-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H22ClN3O4S2/c1-3-28-19-21-10-16(20)17(22-19)18(24)23(14-8-9-29(25,26)12-14)11-13-4-6-15(27-2)7-5-13/h4-7,10,14H,3,8-9,11-12H2,1-2H3

InChI Key

WAGZHQYGNQJXFI-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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